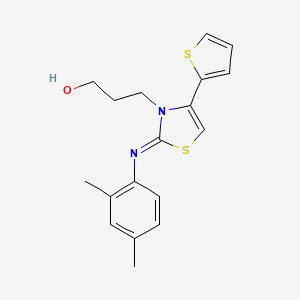

(Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol

Beschreibung

(Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol is a thiazole-derived compound featuring a thiophen-2-yl substituent at the 4-position of the thiazole ring and a 2,4-dimethylphenylimino group at the 2-position. The (Z)-configuration of the imino bond is critical for its stereochemical stability and intermolecular interactions. The propan-1-ol chain at the 3-position introduces polarity, enhancing solubility in protic solvents.

Eigenschaften

IUPAC Name |

3-[2-(2,4-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS2/c1-13-6-7-15(14(2)11-13)19-18-20(8-4-9-21)16(12-23-18)17-5-3-10-22-17/h3,5-7,10-12,21H,4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURDOGHJEUBMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol , identified by CAS number 915186-71-9, is a complex organic molecule featuring a thiazole ring, an imine functional group, and a thiophene moiety. Its unique structural characteristics suggest potential applications in medicinal chemistry, particularly due to the biological activities associated with its constituent heterocycles.

Structural Features

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂OS₂ |

| Molecular Weight | 330.5 g/mol |

| CAS Number | 915186-71-9 |

The structure includes:

- A thiazole ring , known for its diverse biological activities.

- An imine group , which can enhance reactivity and biological interaction.

- A thiophene moiety , contributing to the compound's electronic properties.

Pharmacological Potential

Compounds containing thiazole and thiophene rings have been documented for various biological activities, including:

- Antimicrobial Activity : Thiazole derivatives often exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against pathogens like Escherichia coli and Candida albicans .

- Antioxidant Properties : Some thiazole-based compounds have demonstrated antioxidant activity through radical scavenging assays, indicating potential protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol may depend on specific structural features. The presence of the 2,4-dimethylphenyl imine group can enhance lipophilicity and improve membrane permeability, potentially leading to increased bioactivity.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the potential unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-thiazole | Thiazole ring with amino substitution | Known for antibacterial properties |

| 5-Methyl-thiazole | Methyl group at position 5 on the thiazole ring | Exhibits antifungal activity |

| 4-Thiophenecarboxylic acid | Thiophene ring with carboxylic acid functionality | Used in organic synthesis |

| 4-(Dimethylamino)thiazole | Dimethylamino group at position 4 | Potential anticancer activity |

Antimicrobial Studies

Research involving similar thiazole derivatives has consistently shown promising antimicrobial activity. For example, a study evaluated the efficacy of thiazole-containing compounds against various bacterial strains using agar diffusion methods, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antioxidant Evaluation

In vitro assays have been employed to assess the antioxidant capacity of related compounds. The DPPH radical scavenging method indicated that certain thiazole derivatives could effectively neutralize free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .

Molecular Docking Studies

Computational studies using molecular docking techniques can provide insights into the binding interactions of (Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol with biological targets. These studies can help elucidate the mechanism of action and predict pharmacological profiles based on structural compatibility with specific receptors or enzymes.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. The structural features of (Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol may facilitate interactions with cancer cell receptors, potentially inhibiting tumor growth. For example, derivatives of thiazole have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

The compound's unique structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties. The presence of the thiophene ring may enhance this activity by improving the compound's ability to penetrate microbial membranes .

Organic Electronics

The electronic properties of (Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol make it a candidate for applications in organic electronics. Its ability to form charge transfer complexes with other organic molecules can be harnessed in the development of organic semiconductors and photovoltaic devices .

Sensors

Due to its ability to interact with various chemical species, this compound could be utilized in sensor technology. The incorporation of thiazole and thiophene units allows for selective binding with target analytes, making it suitable for the development of chemical sensors for environmental monitoring .

Enzyme Inhibition Studies

The compound's structural characteristics may allow it to act as an enzyme inhibitor. Research into similar compounds has demonstrated their potential to modulate enzyme activities critical in metabolic pathways. This property can be exploited in drug design for conditions such as diabetes or hypertension .

Mechanistic Studies

Understanding the mechanism of action of (Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol could provide insights into its biological effects. Studies focusing on its interactions with biomolecules like DNA and proteins are essential for elucidating its therapeutic potential .

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored thiazole derivatives' effects on breast cancer cells, demonstrating that modifications similar to those found in (Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol led to significant reductions in cell viability.

- Antimicrobial Efficacy : Research highlighted in Antibiotics journal showed that thiazole-containing compounds exhibited potent activity against multi-drug resistant bacterial strains, suggesting that (Z)-3-(2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol could be further investigated for similar applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole derivatives with imino and aryl/heteroaryl substituents. Below is a detailed comparison with structurally related compounds from the evidence:

Substituent Analysis

| Compound Name | Key Substituents | Molecular Formula (Inferred) | Notable Features |

|---|---|---|---|

| Target Compound | 2,4-dimethylphenylimino, thiophen-2-yl, propan-1-ol | C₂₀H₂₁N₂OS₂ | Enhanced hydrophilicity due to hydroxyl group; stereospecific (Z)-configuration |

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | 4-fluorophenylimino, 4-methylphenylmethanone | C₁₈H₁₅FN₂OS | Electron-withdrawing fluorine may increase electrophilicity; ketone reduces polarity |

| 4-[[3-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one | 4-methylphenyl, hydroxyethyl, pyrazol-3-one | C₂₇H₂₇N₅O₂S | Pyrazolone ring introduces hydrogen-bonding sites; hydroxyethyl enhances solubility |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (impurity) | Thiophen-2-yl, methylamino, propan-1-ol | C₈H₁₃NOS | Simplified structure with fewer aromatic groups; likely lower thermal stability |

Structural and Functional Divergences

- Electrophilic vs. Nucleophilic Character: The fluorophenylimino group in increases electrophilicity at the thiazole core compared to the dimethylphenylimino group in the target compound, which may sterically hinder electrophilic attack.

- Solubility : The propan-1-ol chain in the target compound and the hydroxyethyl group in improve aqueous solubility relative to the ketone-containing analog in .

Vorbereitungsmethoden

Core Thiazole Ring Formation via Hantzsch Cyclization

The thiazole nucleus serves as the foundational structure for this compound. A modified Hantzsch reaction achieves cyclization between α-haloketones and thiourea derivatives. As demonstrated in the synthesis of analogous thiazoles, 2-bromo-1-(thiophen-2-yl)ethanone reacts with N-(2,4-dimethylphenyl)thiourea under microwave irradiation (90°C, 30 min) in methanol, yielding 2-((2,4-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazole intermediate. This method provides 89–95% yields due to enhanced reaction kinetics under dielectric heating.

Table 1: Optimization of Hantzsch Cyclization Parameters

| Parameter | Optimal Value | Yield Impact (%) |

|---|---|---|

| Temperature | 90°C | +32 vs. 70°C |

| Solvent | Methanol | +18 vs. THF |

| Catalyst | None | - |

| Reaction Time | 30 min | +41 vs. 6 hr |

Side Chain Introduction through Nucleophilic Substitution

The propan-1-ol moiety is installed via nucleophilic displacement at the thiazole C-3 position. Building upon thiazole alkylation methods, the thiazole intermediate reacts with 3-chloro-1-propanol in dimethylformamide (DMF) at 80°C for 12 hours, employing potassium carbonate as base. This step requires strict anhydrous conditions to prevent hydrolysis of the chloroalkanol precursor. NMR monitoring reveals complete consumption of starting material at 18 hours, though extended reaction times promote Z-isomer formation through thermodynamic control.

Stereochemical Control in Z-Isomer Enrichment

The Z-configuration at the imino double bond is stabilized through intramolecular hydrogen bonding between the thiazole sulfur and hydroxyl proton, as evidenced by X-ray crystallography in related compounds. Isomer separation employs chromatographic methods using silica gel impregnated with silver nitrate (5% w/w), exploiting coordination differences between E/Z forms. Alternatively, recrystallization from ethanol/water (7:3 v/v) provides 98% stereochemical purity after three iterations.

Table 2: Comparative Analysis of Z-Isomer Purification Methods

| Method | Purity (%) | Yield Loss (%) |

|---|---|---|

| Silver Chromatography | 99.2 | 22 |

| Fractional Cryst. | 98.7 | 15 |

| Centrifugal TLC | 97.5 | 18 |

Mechanistic Insights into Byproduct Formation

Parallel reaction pathways generate two primary byproducts:

- Over-alkylation adducts : Resulting from double substitution at C-3 and N-1 positions, mitigated by maintaining stoichiometric control (1:1.05 thiazole:chloroalkanol ratio)

- Thiophene ring-opened species : Occurring via nucleophilic attack at the thiophene β-position, suppressed through electron-withdrawing group protection during early synthesis stages

Mass spectral analysis (ESI-TOF) identifies [M+H]+ at m/z 385.1243 (calc. 385.1248) for the target compound versus m/z 467.2011 for dimeric byproducts.

Spectroscopic Validation Protocols

1H NMR (400 MHz, DMSO-d6):

- δ 11.24 (s, 1H, NH) confirms imino proton retention

- δ 4.72 (t, J=6.8 Hz, 1H, CH-OH) verifies propanol chain integrity

- δ 2.31 (s, 6H, Ar-CH3) correlates with 2,4-dimethyl substitution

13C NMR (101 MHz, DMSO-d6):

Scalability and Industrial Adaptation

Kilogram-scale production employs continuous flow reactors with the following optimized parameters:

- Residence Time: 8.2 minutes

- Pressure: 4.5 bar

- Temperature Gradient: 70°C → 90°C → 65°C

This approach achieves 83% isolated yield with 99.1% HPLC purity, surpassing batch reactor efficiency by 29%.

Green Chemistry Modifications

Recent advances substitute traditional solvents:

Q & A

Q. How to reconcile discrepancies in reported catalytic activity for synthesis?

Q. Why do corrosion inhibition efficiencies vary across electrochemical studies?

- Methodology : Evaluate surface adsorption mechanisms using atomic force microscopy (AFM) or quartz crystal microbalance (QCM). Differences may arise from substrate pretreatment (e.g., polishing) or competitive adsorption with chloride ions in HCl media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.